3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine 3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.: 866137-79-3
VCID: VC5490274
InChI: InChI=1S/C14H6Br2ClF3N2/c15-9-3-1-7(2-4-9)11-12(16)22-6-8(14(18,19)20)5-10(17)13(22)21-11/h1-6H
SMILES: C1=CC(=CC=C1C2=C(N3C=C(C=C(C3=N2)Cl)C(F)(F)F)Br)Br
Molecular Formula: C14H6Br2ClF3N2
Molecular Weight: 454.47

3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

CAS No.: 866137-79-3

Cat. No.: VC5490274

Molecular Formula: C14H6Br2ClF3N2

Molecular Weight: 454.47

* For research use only. Not for human or veterinary use.

3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine - 866137-79-3

Specification

CAS No. 866137-79-3
Molecular Formula C14H6Br2ClF3N2
Molecular Weight 454.47
IUPAC Name 3-bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Standard InChI InChI=1S/C14H6Br2ClF3N2/c15-9-3-1-7(2-4-9)11-12(16)22-6-8(14(18,19)20)5-10(17)13(22)21-11/h1-6H
Standard InChI Key GOKINGJONGAMJW-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=C(N3C=C(C=C(C3=N2)Cl)C(F)(F)F)Br)Br

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 3-bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine, reflects its substitution pattern on the fused bicyclic core. Key molecular attributes include:

PropertyValue
Molecular FormulaC₁₄H₆Br₂ClF₃N₂
Molecular Weight454.46 g/mol
CAS Number866137-79-3
SMILES NotationC1=CC(=CC=C1C2=C(N3C=C(C=C(C3=N2)Cl)C(F)(F)F)Br)Br

The imidazo[1,2-a]pyridine core features a five-membered imidazole ring fused to a six-membered pyridine ring. Bromine atoms occupy the 3-position of the imidazole and the para-position of the phenyl group, while chlorine and trifluoromethyl groups are located at the 8- and 6-positions, respectively .

Electronic and Steric Effects

The electron-withdrawing trifluoromethyl group enhances the compound’s electrophilic character, facilitating nucleophilic substitutions at adjacent positions. Bromine and chlorine atoms contribute to steric hindrance, influencing regioselectivity in cross-coupling reactions .

Physicochemical Properties

Solubility and Stability

The compound’s lipophilicity (logP ≈ 4.2, estimated) renders it poorly soluble in aqueous media but highly soluble in organic solvents like dichloromethane and dimethylformamide. Stability studies indicate decomposition above 160°C, consistent with thermal behavior observed in related imidazo[1,2-a]pyridines .

Spectroscopic Data

  • ¹H NMR: Aromatic protons resonate between δ 7.2–8.5 ppm, with splitting patterns reflecting substitution effects.

  • ¹³C NMR: The trifluoromethyl carbon appears as a quartet near δ 120 ppm (J = 320 Hz) .

Applications in Organic Synthesis

Building Block for Complex Molecules

The compound’s halogen substituents serve as handles for further functionalization. For instance:

  • Bromine at C3 undergoes Suzuki coupling to introduce aryl groups.

  • Chlorine at C8 can be displaced via nucleophilic aromatic substitution.

A comparative analysis of similar compounds reveals that replacing the 4-bromophenyl group with a 4-fluorophenyl moiety (as in 3-bromo-8-chloro-2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine) reduces molecular weight by 61.9 g/mol but maintains comparable reactivity .

Catalysis and Material Science

Imidazo[1,2-a]pyridines are explored as ligands in catalytic systems. The trifluoromethyl group’s electron-withdrawing nature could stabilize metal centers in cross-coupling reactions .

Comparative Analysis with Analogues

CompoundSubstituentsMolecular Weight (g/mol)Key Application
Target Compound3-Br, 2-(4-BrPh), 8-Cl, 6-CF₃454.46Multifunctional scaffold
3-Bromo-8-chloro-2-(4-FPh)-6-CF₃3-Br, 2-(4-FPh), 8-Cl, 6-CF₃393.56Intermediate synthesis
2-(4-BrPh)imidazo[1,2-a]pyridine2-(4-BrPh)289.11Antimicrobial agents

The target compound’s additional bromine and chlorine atoms increase steric bulk, potentially improving target binding specificity compared to simpler analogues .

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